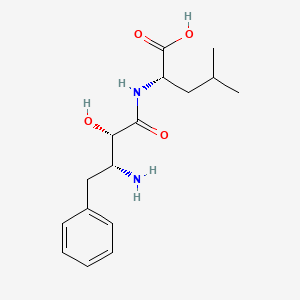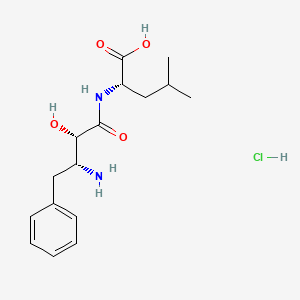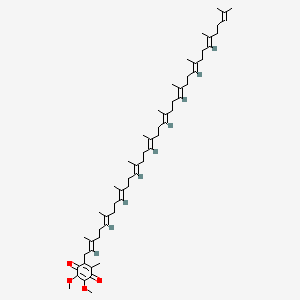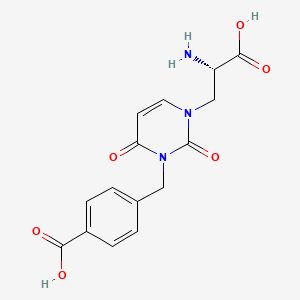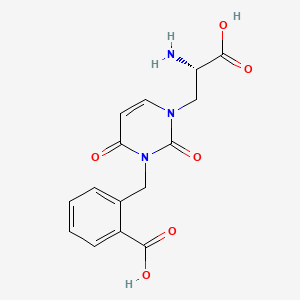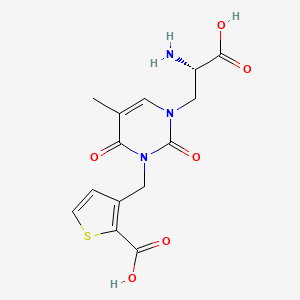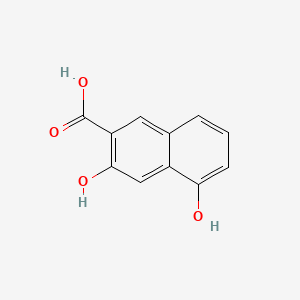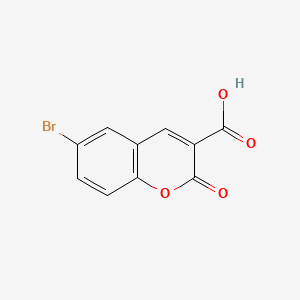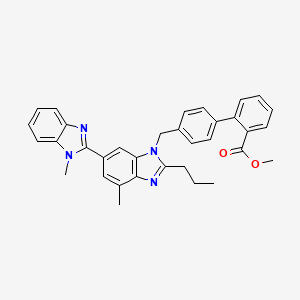
Telmisartan methyl ester
Übersicht
Beschreibung
Telmisartan methyl ester is a derivative of Telmisartan, an angiotensin II receptor antagonist (ARB) used in the management of hypertension . It is assembled from two different benzimidazole subunits and a biphenyl-2-carboxylic acid fragment .
Synthesis Analysis
The synthesis of Telmisartan involves a copper-catalyzed cyclization of o-haloarylamidines. This approach allows Telmisartan to be obtained in a 7-step overall yield of 54% starting from commercially available 3-methyl-4-nitrobenzoic acid . The key bis-benzimidazole structure is constructed via this process .Molecular Structure Analysis
The molecular formula of Telmisartan methyl ester is C34H32N4O2 . It has a molecular weight of 528.6 g/mol .Chemical Reactions Analysis
The key bis-benzimidazole structure in Telmisartan is constructed via the copper-catalyzed cyclization of o-haloarylamidines . This process avoids the use of HNO3/H2SO4 for nitration and polyphosphoric acid (PPA) for cyclization, which were used in previous literatures .Physical And Chemical Properties Analysis
Telmisartan methyl ester has a molecular weight of 528.6 g/mol . Its molecular formula is C34H32N4O2 .Wissenschaftliche Forschungsanwendungen
Cardiovascular Effects
Telmisartan, a drug often used for hypertension, has been studied for its cardio-protective effects. A study on rats with hypertension induced by l-nitro arginine methyl ester (l-NAME) demonstrated that telmisartan significantly decreased blood pressure and showed a high percentage of inhibition of cardiac fibrosis compared to other drugs in the study (Sadek et al., 2014).
Cancer Research
Telmisartan has shown potential as a treatment for endometrial cancer. A study revealed that it induces growth inhibition, DNA double-strand breaks, and apoptosis in human endometrial cancer cells. Experiments in nude mice indicated that telmisartan significantly inhibited human endometrial tumor growth without toxic side effects (Koyama et al., 2014).
Neuroprotective Effects
Research suggests that telmisartan has neuroprotective effects, particularly in Parkinson's disease models. It was observed to ameliorate motor dysfunction and dopaminergic degeneration in mice, indicating potential benefits in the management of Parkinsonism (Sathiya et al., 2013).
Periodontal Disease
A study on rats with ligature-induced periodontitis found that telmisartan reduced inflammation, oxidative stress, and bone loss in periodontal tissue. It influenced the expression of matrix metalloproteinases and the RANKL/RANK/OPG pathway, which are crucial in periodontal disease (Araújo et al., 2013).
Cognitive Impairment and Brain Function
Telmisartan was investigated for its effects against spatial working memory disturbances in mice. The study suggested that telmisartan's anti-inflammatory and antioxidative effects, partly due to peroxisome proliferator-activated receptor-γ activation, protect against cognitive impairment and white matter damage after chronic cerebral hypoperfusion (Washida et al., 2010).
Obesity and Metabolic Syndrome
Telmisartan has shown effectiveness in preventing obesity and enhancing metabolic syndrome management. A study on diet-induced obese mice found that telmisartan treatment improved various metabolic parameters and increased the expression of uncoupling protein 1, suggesting its role in obesity management (Araki et al., 2006).
Pharmacological Synthesis
In pharmacological research, the synthesis process of telmisartan has been optimized. A study presented a convergent approach to synthesizing telmisartan using a Suzuki reaction, improving the overall yield and addressing challenges in previous methods (Martin et al., 2015).
Hypertension Management
Extensive research has been conducted on telmisartan's role in managing hypertension. It offers consistent antihypertensive efficacy and is well-tolerated in various patient populations, including those with diabetes, metabolic syndrome, and renal impairment. It shows beneficial effects on insulin resistance, lipid levels, and renal function (Battershill & Scott, 2006).
Photo-degradation Studies
Telmisartan's stability and degradation under various conditions, including photolytic degradation, have been studied to understand its pharmaceutical properties (Shah & Singh, 2010).
Safety And Hazards
Zukünftige Richtungen
The synthesis of Telmisartan has been improved by adopting a copper-catalyzed cyclization of o-haloarylamidines . This approach avoids the use of HNO3/H2SO4 for nitration and polyphosphoric acid (PPA) for cyclization, which were used in previous literatures . This methodology overcomes many of the drawbacks associated with previously reported syntheses .
Eigenschaften
IUPAC Name |
methyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O2/c1-5-10-31-36-32-22(2)19-25(33-35-28-13-8-9-14-29(28)37(33)3)20-30(32)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCCZIABCSDUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467572 | |
| Record name | Telmisartan methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Telmisartan methyl ester | |
CAS RN |
528560-93-2 | |
| Record name | Methyl 4′-[[2-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]biphenyl-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528560-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telmisartan methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0528560932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telmisartan methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TELMISARTAN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D4V6KU3AI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

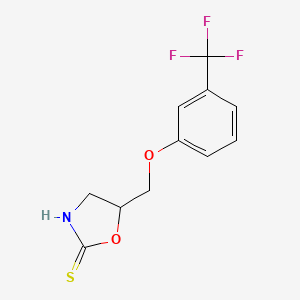
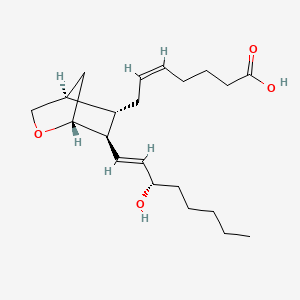
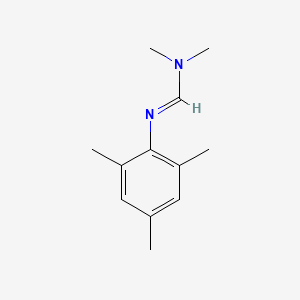
![(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride](/img/structure/B1682668.png)
